molecular formula C12H18N2O4 B118067 Pyrraline CAS No. 74509-14-1

Pyrraline

Numéro de catalogue: B118067
Numéro CAS: 74509-14-1
Poids moléculaire: 254.28 g/mol
Clé InChI: VTYFITADLSVOAS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Pyrraline is a compound formed in the final stage of the Maillard reaction, a chemical reaction between amino acids and reducing sugars.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Pyrraline is synthesized through the Paal–Knorr reaction, which involves the addition of 3-deoxyglucosone to the amino group of the lysine side chain, followed by the elimination of water . This reaction is typically carried out under mild conditions, often in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound involves the glycation of proteins, such as casein, with 3-deoxyglucosone. The modified proteins are then subjected to simulated gastrointestinal digestion to release the compound .

Analyse Des Réactions Chimiques

Formation Pathways and Saccharide Influence

Pyrraline forms via the Maillard reaction between lysine ε-amino groups and reducing sugars. Key findings include:

  • Saccharide Reactivity Order : Formation rates vary by saccharide structure:
    Lactose > Fructose > Glucose > Sucrose in lysine model systems .
    Lactose-lysine systems yield the highest this compound concentrations due to enhanced reactivity under microwave heating .

  • Optimal Conditions :

    • Temperature: 140°C maximizes this compound yield .

    • Molar Ratio: Higher saccharide-to-lysine ratios (e.g., 2:1) accelerate formation .

SaccharideRelative this compound Yield (%)
Lactose100 (reference)
Fructose85
Glucose72
Sucrose58

Sodium Ion (Na⁺) Modulation

Na⁺ significantly enhances this compound formation by altering reaction dynamics:

  • Concentration Dependence :

    • Maximum this compound occurs at 0.2–0.5 mol/L Na⁺ , with tripling of yields compared to Na⁺-free systems .

    • Dipeptides (e.g., Lys-Phe) yield 2–3× more this compound than tripeptides due to reduced steric hindrance .

  • Mechanistic Role :
    Na⁺ stabilizes Schiff base intermediates and increases 3-deoxyglucosone (3-DG) levels, a key this compound precursor .

Na⁺ (mol/L)This compound (mmol/mol lysine)
0.00.06 ± 0.002
0.20.86 ± 0.03
0.50.73 ± 0.02

Peptide Structural Effects

Peptide sequences adjacent to lysine residues critically influence this compound formation:

  • C-Terminal Residue Impact :

    • Phe > Ala > Gly in dipeptides (e.g., Lys-Phe yields 86% more this compound than Lys-Gly) .

    • Polarizability and molecular volume of residues correlate with reactivity .

  • Tripeptides vs. Dipeptides :
    Tripeptides (e.g., Lys-Gly-Phe) exhibit 40–60% lower yields than analogous dipeptides .

Stability and Degradation Pathways

This compound undergoes elimination and crosslinking under prolonged heating:

  • Lysine-Mediated Instability : Excess lysine promotes this compound degradation into dithis compound and lysine-pyrraline crosslinks .

  • Temperature Sensitivity : Degradation accelerates above 160°C , reducing net this compound accumulation .

Reaction with Proteins

This compound modifies proteins, altering their functional properties:

  • Ovalbumin Glycation :

    • 51% of lysine residues in ovalbumin form this compound adducts when incubated with 3-DG .

    • Modifications enhance allergenicity via scavenger receptor interactions .

Mitigation Strategies

Encapsulating NaCl with gums or starches reduces this compound by 30–50% in model systems, highlighting methods to control AGE formation in processed foods .

Applications De Recherche Scientifique

Introduction to Pyrraline

This compound is a compound classified as an advanced glycation end product (AGE), primarily formed through the Maillard reaction between reducing sugars and amino acids, particularly lysine. Its significance has been increasingly recognized in various scientific fields, including nutrition, toxicology, and medicine. This article delves into the applications of this compound, focusing on its implications in health, food science, and potential therapeutic avenues.

Diabetes and Nephropathy

Research indicates that this compound is associated with diabetic complications, particularly nephropathy. Elevated levels of this compound-modified proteins have been detected in diabetic patients and animal models, suggesting a role in the progression of vascular damage and kidney dysfunction. A study utilizing metabolomics revealed that exposure to this compound significantly alters metabolic pathways related to amino acid metabolism, indicating its potential as a biomarker for diabetes-related complications .

Cardiovascular Diseases

This compound has been implicated in cardiovascular disorders due to its effects on protein modification and cellular interactions. The accumulation of this compound-modified albumin in macrophages has been shown to reduce the degradation of these proteins, potentially contributing to inflammation and atherosclerosis . This suggests that this compound may serve as a marker for cardiovascular health and disease progression.

Indicator of Heat Damage

In food science, this compound is used as an indicator of heat damage during food processing. Its formation is closely monitored in products subjected to high temperatures, such as baked goods and roasted meats. The presence of this compound can signify excessive heating, which may lead to undesirable health effects due to increased AGE content .

Maillard Reaction Studies

This compound's formation during the Maillard reaction has been extensively studied to understand how different conditions affect AGE production in foods. Research shows that factors such as sodium ion concentration can significantly influence the amount of this compound generated during cooking processes . This knowledge is crucial for the food industry aiming to minimize harmful AGEs while maximizing flavor and color.

Drug Development

The understanding of this compound's role in metabolic pathways opens avenues for therapeutic interventions targeting AGE-related diseases. Compounds that inhibit the formation or activity of AGEs like this compound may provide protective effects against diabetes and cardiovascular diseases .

Nutritional Interventions

Dietary strategies aimed at reducing the intake of AGEs could mitigate the health risks associated with this compound consumption. Research suggests that modifying cooking methods or ingredient choices can lower AGE levels in food products, thereby promoting better health outcomes .

Table 1: Key Findings on this compound Applications

Application AreaFindingsReference
Health ImplicationsAssociated with nephropathy and diabetes; alters amino acid metabolism ,
Cardiovascular DiseasesReduces protein degradation in macrophages; linked to inflammation ,
Food ScienceIndicator of heat damage; influenced by sodium ion concentration ,
Therapeutic PotentialPotential for drug development targeting AGE-related diseases ,
Nutritional StrategiesDietary modifications can reduce AGE intake ,

Mécanisme D'action

Pyrraline exerts its effects through the modification of proteins. It forms covalent bonds with amino acid residues, leading to changes in protein structure and function. The compound is also a substrate for the human peptide transporter 1 (PEPT1), which facilitates its absorption in the gut .

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

Pyrraline is unique due to its specific formation pathway and its role as a significant AGE. Its ability to modify proteins and its high bioavailability make it a compound of interest in various fields of research .

Activité Biologique

Pyrraline is a compound formed through the Maillard reaction, primarily derived from the interaction between glucose and lysine. It is categorized as an advanced glycation end product (AGE), which has been implicated in various biological activities and health implications, particularly in relation to chronic diseases such as diabetes and cardiovascular conditions. This article delves into the biological activity of this compound, supported by data tables, case studies, and research findings.

This compound is formed when reducing sugars react with amino acids, particularly lysine, during cooking or processing of food. This reaction not only enhances flavor but also generates various AGEs that can have detrimental effects on health. This compound's structure allows it to participate in further reactions, potentially leading to more complex AGEs.

Biological Implications

  • Diabetes and Cardiovascular Disease : this compound has been identified as a causative factor in the pathogenesis of diabetes and cardiovascular diseases. Elevated levels of this compound are associated with increased risk factors for these conditions due to its role in promoting oxidative stress and inflammation .
  • Advanced Glycation End Products (AGEs) : As an AGE, this compound contributes to the formation of cross-links in proteins, which can impair their function. This is particularly evident in the extracellular matrix of tissues affected by diabetes and aging .
  • Cellular Effects : Research has shown that this compound can activate specific transcription factors such as Nrf2, which plays a crucial role in cellular defense against oxidative stress. Studies on human colon cancer cells demonstrated that protein-bound this compound can influence cellular responses differently than its free form .

Study on Peptide-Bound this compound

A study analyzed the formation of peptide-bound this compound from various protein sources. The results indicated significant variability in the levels of this compound depending on the source and processing conditions:

SamplePeptide SourceFree-Form this compound (mg/100 g Protein)Peptide Bound this compound (mg/100 g Protein)Total this compound (mg/100 g Protein)
PED1WPHnd45.23 ± 1.9545.23 ± 1.95
PED2WPH5.60 ± 1.1576.05 ± 0.6081.70 ± 0.38
PED3WPHtr52.65 ± 2.3052.65 ± 2.30
PED4WPHnd59.15 ± 1.5859.15 ± 1.58
PED5WPHtr56.10 ± 0.3056.10 ± 0.30

*nd = not detected; tr = trace .

Immunohistochemical Studies

Immunohistochemical localization studies revealed that this compound is predominantly found in the sclerosed extracellular matrix of renal tissues from diabetic individuals, indicating its potential role as a biomarker for kidney damage related to diabetes .

Kinetic Studies on Formation

Research on the kinetics of peptide-bound this compound formation highlighted that varying reactant concentrations significantly influence the amount of this compound produced during the Maillard reaction . This finding underscores the importance of processing conditions in determining the biological activity of this compound.

Propriétés

IUPAC Name

2-amino-6-[2-formyl-5-(hydroxymethyl)pyrrol-1-yl]hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4/c13-11(12(17)18)3-1-2-6-14-9(7-15)4-5-10(14)8-16/h4-5,7,11,16H,1-3,6,8,13H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTYFITADLSVOAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(C(=C1)C=O)CCCCC(C(=O)O)N)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74509-14-1
Record name Pyrraline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033143
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyrraline
Reactant of Route 2
Pyrraline
Reactant of Route 3
Pyrraline
Reactant of Route 4
Pyrraline
Reactant of Route 5
Pyrraline
Reactant of Route 6
Pyrraline
Customer
Q & A

Q1: How does 2-Formyl-5-(hydroxymethyl)pyrrole-1-norleucine impact protein digestion?

A1: 2-Formyl-5-(hydroxymethyl)pyrrole-1-norleucine acts as a potent inhibitor of digestive enzymes. Specifically, it competitively inhibits aminopeptidase N , an enzyme crucial for breaking down peptides in the small intestine. This inhibition leads to reduced uptake of dietary protein-derived lysine, as demonstrated in rat studies .

Q2: How is 2-Formyl-5-(hydroxymethyl)pyrrole-1-norleucine formed and how can it be detected?

A2: This compound forms as a result of the Maillard reaction, specifically between glucose and the side chain amino group of lysine residues in proteins like bovine serum albumin . Detection and quantification can be achieved through a multi-step process: alkaline hydrolysis of the protein, fractionation of the resulting hydrolysate, and finally, separation and identification using High-Performance Liquid Chromatography (HPLC) . Further confirmation of its identity can be achieved by comparing it to a synthesized standard using techniques like fast atom bombardment-mass spectrometry . Additionally, a colorimetric assay using thiobarbituric acid can be employed for detection .

Q3: Has the synthesis of 2-Formyl-5-(hydroxymethyl)pyrrole-1-norleucine been achieved?

A3: Yes, there are published methods for the synthesis of (±)-2-Formyl-5-(hydroxymethyl)pyrrole-1-norleucine . This synthetic route allows for further investigation of its biological activity and potential applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.